O-Benzyl-N-Methyl-L-Tyrosinamide O-Benzyl-N-Methyl-L-Tyrosinamide MS7 is a novel potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1562895
InChI: InChI=1S/C24H27N5O2S2/c30-33(31,29-15-13-28(14-16-29)19-20-5-2-1-3-6-20)23-10-8-22(9-11-23)27-24(32)26-18-21-7-4-12-25-17-21/h1-12,17H,13-16,18-19H2,(H2,26,27,32)
SMILES: S=C(NCC1=CC=CN=C1)NC2=CC=C(S(=O)(N3CCN(CC4=CC=CC=C4)CC3)=O)C=C2
Molecular Formula: C24H27N5O2S2
Molecular Weight: 481.633

O-Benzyl-N-Methyl-L-Tyrosinamide

CAS No.:

Cat. No.: VC1562895

Molecular Formula: C24H27N5O2S2

Molecular Weight: 481.633

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

O-Benzyl-N-Methyl-L-Tyrosinamide -

Specification

Molecular Formula C24H27N5O2S2
Molecular Weight 481.633
IUPAC Name 1-(4-((4-Benzylpiperazin-1-yl)sulfonyl)phenyl)-3-(pyridin-3-ylmethyl)thiourea
Standard InChI InChI=1S/C24H27N5O2S2/c30-33(31,29-15-13-28(14-16-29)19-20-5-2-1-3-6-20)23-10-8-22(9-11-23)27-24(32)26-18-21-7-4-12-25-17-21/h1-12,17H,13-16,18-19H2,(H2,26,27,32)
Standard InChI Key LKHGLZDYVMMQOY-UHFFFAOYSA-N
SMILES S=C(NCC1=CC=CN=C1)NC2=CC=C(S(=O)(N3CCN(CC4=CC=CC=C4)CC3)=O)C=C2
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

O-Benzyl-N-Methyl-L-Tyrosinamide is a tyrosine derivative with specific modifications that distinguish it from the parent amino acid. The compound is characterized by its benzyl protection group on the phenolic hydroxyl of tyrosine and methylation of the amide nitrogen. Its IUPAC name is (2S)-2-amino-N-methyl-3-(4-phenylmethoxyphenyl)propanamide . This compound is a member of the broader class of tyrosine derivatives, which play important roles in various biological processes and serve as key scaffolds for drug development.

The molecular structure of O-Benzyl-N-Methyl-L-Tyrosinamide features the core tyrosine amino acid with specific chemical modifications. The presence of the benzyl group attached to the phenolic oxygen creates a protected phenolic ether, while the methylation of the amide nitrogen alters the hydrogen bonding capabilities of this functional group.

Physical and Chemical Properties

O-Benzyl-N-Methyl-L-Tyrosinamide possesses several key physicochemical properties that influence its behavior in chemical reactions and biological systems. The compound's physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of O-Benzyl-N-Methyl-L-Tyrosinamide

PropertyValueSource
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Physical StateSolid powder (presumed)-
ChiralityS configuration at alpha carbon
PubChem CID14505567
InChIKeyZMTWQALRHGTUHL-INIZCTEOSA-N

The stereochemistry of this compound is defined by the L-configuration of the parent tyrosine, corresponding to the S absolute configuration at the alpha carbon. This stereocenter is critical for any potential biological activity, as biological systems typically exhibit high stereoselectivity in molecular recognition processes.

Structural Representation

The compound can be represented through several chemical notations, providing different perspectives on its molecular structure. These include the SMILES notation and InChI identifier, which offer standardized ways to represent the chemical structure.

Table 2: Structural Identifiers for O-Benzyl-N-Methyl-L-Tyrosinamide

Identifier TypeValueSource
SMILESCNC(=O)C@HN
InChIInChI=1S/C17H20N2O2/c1-19-17(20)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3,(H,19,20)/t16-/m0/s1
Condensed SequenceH-Tyr(Bn)-NHMe

The benzyl protecting group serves to mask the reactivity of the phenolic hydroxyl group of tyrosine, which is a common strategy in synthetic organic chemistry when selective reactions at other functional groups are desired.

Synthesis and Chemical Significance

Role in Complex Synthetic Pathways

The protection of the phenolic hydroxyl with a benzyl group prevents unwanted side reactions during subsequent transformations, allowing for selective chemistry at other functional groups. This strategy is widely employed in the synthesis of peptides and other complex molecules derived from amino acids.

Protection Strategies in Amino Acid Chemistry

The benzyl group on O-Benzyl-N-Methyl-L-Tyrosinamide represents a common protection strategy in amino acid chemistry. Protection groups like benzyl (Bn) and tert-butyloxycarbonyl (Boc) facilitate selective reactions by temporarily masking reactive functional groups.

Protection of the phenolic hydroxyl group of tyrosine is often necessary due to its nucleophilicity, which can lead to unwanted side reactions during peptide synthesis or other transformations. The benzyl group offers robust protection that can withstand a variety of reaction conditions, yet can be selectively removed through hydrogenolysis when needed.

Biological and Research Applications

Research Tool Applications

O-Benzyl-N-Methyl-L-Tyrosinamide could potentially serve as a research tool in biochemical studies. Modified amino acids are often utilized to probe enzyme specificity, study protein-ligand interactions, or develop assays for specific biochemical processes.

For example, in enzymatic studies, modified substrates like O-Benzyl-N-Methyl-L-Tyrosinamide might be used to investigate the substrate specificity of enzymes that normally act on tyrosine or tyrosine-containing peptides. The search results mention that "L-tyrosinamide as a substrate, resulting in the production of ammonia" , suggesting that tyrosine amide derivatives have been used as enzymatic substrates.

Structure-Activity Relationships

Functional Group Modifications

The structure of O-Benzyl-N-Methyl-L-Tyrosinamide features several key modifications compared to the parent amino acid tyrosine:

  • Benzylation of the phenolic hydroxyl group: This modification blocks the hydrogen bonding capacity of the hydroxyl group and increases the lipophilicity of the molecule.

  • Amidation of the carboxylic acid: Converting the carboxylic acid to an amide changes both the hydrogen bonding pattern and reduces the acidity of this functional group.

  • N-methylation of the amide: The addition of a methyl group to the amide nitrogen reduces its hydrogen bond donor capacity and may alter its conformational preferences.

These modifications would be expected to significantly impact the compound's physicochemical properties, including solubility, membrane permeability, and binding interactions with potential biological targets.

Comparison with Related Compounds

O-Benzyl-N-Methyl-L-Tyrosinamide shares structural features with other tyrosine derivatives that have established roles in chemical synthesis and biological research. Table 3 compares some of these related compounds.

Table 3: Comparison of O-Benzyl-N-Methyl-L-Tyrosinamide with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesSource
O-Benzyl-N-Methyl-L-TyrosinamideC17H20N2O2Benzylated phenolic OH, methylated amide
L-TyrosineC9H11NO3Parent amino acid with free phenolic OH and carboxylic acid-
N-Boc-O-benzyl-L-tyrosine methylamideC22H28N2O5 (estimated)Contains Boc protection on amine, methyl rather than N-methyl amide
O-benzyl L-tyrosine methyl esterC17H19NO3 (estimated)Methyl ester instead of methylamide

These structural relationships highlight the versatility of tyrosine as a scaffold for chemical modifications, with each derivative potentially offering distinct properties and utilities in chemical synthesis and biological research.

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